molecular formula C22H16O5S B11403016 7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

Cat. No.: B11403016
M. Wt: 392.4 g/mol
InChI Key: WJAIXWIZQIOWBO-UHFFFAOYSA-N
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Description

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol precursors under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction using 2-methylbenzoyl chloride and a Lewis acid catalyst.

    Esterification: The final step could involve the esterification of the benzoxathiol derivative with 3-methoxybenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of benzoxathiol compounds have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound might have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be optimized for binding to specific biological targets.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar benzoxathiol cores but different substituents.

    Phenyl Esters: Compounds with similar ester linkages but different aromatic groups.

Uniqueness

The uniqueness of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methoxybenzoate

InChI

InChI=1S/C22H16O5S/c1-13-6-3-4-9-17(13)18-11-16(12-19-20(18)27-22(24)28-19)26-21(23)14-7-5-8-15(10-14)25-2/h3-12H,1-2H3

InChI Key

WJAIXWIZQIOWBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC(=CC=C4)OC)SC(=O)O3

Origin of Product

United States

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